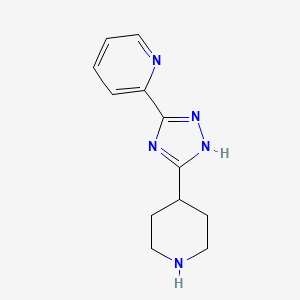

2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, represent a cornerstone of organic and medicinal chemistry. bohrium.combenthamscience.com Their structural diversity and ability to interact with a wide range of biological targets have established them as privileged scaffolds in drug discovery. The compound 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a distinct example within this class, featuring a molecular architecture that strategically combines three well-known heterocyclic moieties: pyridine (B92270), 1,2,4-triazole (B32235), and piperidine (B6355638). This hybrid structure is a product of rational drug design, where established pharmacophores are linked to create novel chemical entities with potentially unique and enhanced biological profiles. The study of such hybrid molecules is a significant area of contemporary research, aimed at developing new therapeutic agents by leveraging the synergistic properties of their constituent parts.

Significance of Pyridine, 1,2,4-Triazole, and Piperidine Moieties in Medicinal Chemistry and Organic Synthesis

The three heterocyclic components of the title compound each possess a rich history in medicinal chemistry, contributing to a wide array of approved therapeutic agents. The strategic combination of these nuclei is a common approach in the pursuit of novel bioactive molecules. bohrium.com

Pyridine: The pyridine ring is an essential scaffold in numerous natural products and synthetic drugs. bohrium.combenthamscience.com Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. bohrium.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in the binding of a molecule to its biological target.

1,2,4-Triazole: The 1,2,4-triazole ring is another vital pharmacophore recognized for its diverse pharmacological properties. researchgate.netresearchgate.net Its structure, featuring three nitrogen atoms, allows it to participate in hydrogen bonding and other molecular interactions, contributing to target affinity and selectivity. researchgate.net Compounds containing the 1,2,4-triazole moiety have demonstrated significant antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities. researchgate.net The triazole ring is also metabolically stable, making it an attractive component in drug design.

Piperidine: The piperidine nucleus is one of the most prevalent heterocyclic fragments found in pharmaceuticals and natural alkaloids. benthamscience.comresearchgate.net This saturated heterocycle can serve as a primary pharmacophore that interacts directly with a biological target or as a versatile linker with favorable physicochemical properties. researchgate.net The conformational flexibility of the piperidine ring allows it to present substituents in specific spatial orientations, which is critical for optimizing binding interactions. Piperidine derivatives are associated with a wide range of therapeutic applications, including use as anticancer and neurotropic agents. nih.gov

Overview of Key Research Areas Pertaining to this compound and its Structural Analogs

While specific research on this compound is not extensively detailed in publicly available literature, the key research areas for this compound can be inferred from the broad and significant biological activities reported for its structural analogs. The investigation of hybrid molecules containing pyridine, triazole, and piperidine rings is an active field, with studies focusing on several potential therapeutic applications.

Antifungal and Herbicidal Activity: Research into 5-(pyridine-3-yl)-1,2,4-triazole Mannich bases incorporating a piperazine (B1678402) moiety (a close analog of piperidine) has revealed significant biological activity. researchgate.net Certain compounds from this class demonstrated potent antifungal effects against P. piricola, with efficacy comparable to the commercial fungicide triadimefon. researchgate.net Furthermore, these analogs were found to inhibit ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids, suggesting potential as herbicidal agents. researchgate.net

Table 1: Biological Activities of 5-(pyridin-3-yl)-1,2,4-triazole Analogs

| Compound ID | Biological Activity | Target Organism/Enzyme | Efficacy |

| 2a | Antifungal | P. piricola | Significant activity at 50 mg/L |

| 2d | Antifungal | P. piricola | Significant activity at 50 mg/L |

| 2f | Antifungal | P. piricola | Significant activity at 50 mg/L |

| 2a | KARI Inhibition | Ketol-acid reductoisomerase | 51.7% inhibition at 180 mg/L |

| 2b | KARI Inhibition | Ketol-acid reductoisomerase | 88.7% inhibition at 180 mg/L |

| 2d | KARI Inhibition | Ketol-acid reductoisomerase | 63.2% inhibition at 180 mg/L |

| 2i | KARI Inhibition | Ketol-acid reductoisomerase | 60.9% inhibition at 180 mg/L |

Data sourced from a study on 5-(pyridine-3-yl)-1, 2, 4-triazole Mannich bases containing piperazine. researchgate.net

Antimicrobial Activity: The synthesis of 1,2,4-triazole-pyridine hybrid derivatives has been explored for potential antimicrobial applications. impactfactor.org Studies have shown that certain substituted 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against species like Aspergillus niger and Candida albicans. impactfactor.org

Neurotropic and Anticonvulsant Activity: Structural analogs that link bicyclic pyridine hybrids to a 1,2,3-triazole unit have been investigated for their effects on the central nervous system. nih.gov These studies revealed that certain compounds possess high anticonvulsant properties in pentylenetetrazole (PTZ)-induced seizure models, with therapeutic indexes significantly greater than the reference drug ethosuximide. nih.gov This highlights the potential of pyridine-triazole scaffolds in the development of novel neurotropic agents.

Table 2: Anticonvulsant Activity of Pyridine-Triazole Hybrids in the PTZ Test

| Compound ID | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Therapeutic Index (TI) |

| 7a | 58 | 710 | 12.2 |

| 7d | 42 | 680 | 16.2 |

| 7g | 52 | 700 | 13.5 |

| 7j | 65 | 720 | 11.1 |

| 7m | 38 | 650 | 17.1 |

| Ethosuximide (Ref.) | 130 | 300 | 2.3 |

Data sourced from a study on bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit. nih.gov

Antimalarial Activity: The researchgate.nettandfonline.comctppc.orgtriazolo[4,3-a]pyridine scaffold, a fused version of the pyridine-triazole system, has been explored for antimalarial drug discovery. nih.gov Analogs bearing a piperidin-1-ylsulfonyl group have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum. One such compound, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.nettandfonline.comctppc.orgtriazolo[4,3-a]pyridin-3(2H)-one, showed good antimalarial activity with an IC₅₀ value of 4.98 μM, indicating that this structural framework may serve as a starting point for developing new antimalarial agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITDVUFBATVFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J), for 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Detailed ¹³C NMR spectral data for this compound are not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific data on the characteristic vibrational frequencies (cm⁻¹) from IR spectroscopy for this compound have not been reported in the available literature.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

There is no available data from X-ray crystallographic studies for this compound. Therefore, information regarding its crystal system, space group, and precise three-dimensional structure could not be obtained.

Structure Activity Relationship Sar Studies of 2 3 Piperidin 4 Yl 1h 1,2,4 Triazol 5 Yl Pyridine Analogs

Conformational and Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a critical component of the 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine scaffold, and its substitution pattern significantly impacts biological activity. The orientation and electronic properties of substituents on this ring can alter the molecule's affinity and efficacy for its biological targets.

Systematic SAR studies on related structures, such as pyridine-2-carboxylic acid thiazol-2-ylamide, have shown that substituents at the 3-position of the pyridine ring can produce differential selectivity for various enzymes. nih.gov This highlights the importance of substituent placement in tuning the pharmacological profile of pyridine-containing compounds. In studies of epibatidine analogs, substitutions on the pyridine ring demonstrated a wide range of effects on binding affinity, potency, and efficacy at neuronal nicotinic receptors. nih.gov For instance, bromo and fluoro analogs displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov The introduction of hydroxy, dimethylamino, or trifluoromethanesulfonate groups, however, resulted in affinities too low for accurate measurement, indicating that both the nature and position of the substituent are crucial for receptor interaction. nih.gov

The relative orientation of the pyridine and triazole rings is also a key conformational feature. In a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the pyridine and 1,2,4-triazole (B32235) rings are nearly coplanar, with a small dihedral angle of 5.58 (7)° between their mean planes. nih.gov This planarity can be crucial for optimal interaction with a target protein. The introduction of bulky substituents on the pyridine ring could disrupt this conformation, potentially leading to a decrease in activity.

| Pyridine Ring Substituent (Epibatidine Analogs) | Observed Effect on Receptor Binding | Reference |

|---|---|---|

| Bromo | 4- to 55-fold greater affinity for β2- vs. β4-containing receptors. | nih.gov |

| Fluoro | 52- to 875-fold greater affinity for β2- vs. β4-containing receptors. | nih.gov |

| Amino | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors. | nih.gov |

| Hydroxy, Dimethylamino, Trifluoromethanesulfonate | Affinity too low to be accurately measured. | nih.gov |

Influence of the 1,2,4-Triazole Moiety and its Substituents on Biological Activity

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which serves as a key structural and functional element in many biologically active compounds. researchgate.netnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable pharmacophore. researchgate.net

Modifications at the Triazole Nitrogen Atoms

The 1,2,4-triazole ring has three nitrogen atoms that can potentially be substituted, leading to different regioisomers. Alkylation can occur at the N1, N2, or N4 positions, and the regioselectivity of this reaction can have a profound impact on the compound's properties. Studies on S-protected 1,2,4-triazoles have shown that alkylation typically occurs at the N1 and N2 positions, with N2-alkylated isomers often being the preferred product. researchgate.net The formation of specific isomers, such as -N(1)-CH2-N(2)- from bis(triazolyl)methane synthesis, can be influenced by steric effects. researchgate.net The specific attachment point of substituents to the triazole nitrogen is critical for defining the molecule's shape and its interaction with biological targets.

Impact of Alkyl and Aryl Substitutions on the Triazole Ring

Direct substitution on the carbon atoms of the 1,2,4-triazole ring with alkyl or aryl groups is another important strategy for modulating biological activity. In a series of 1,2,4-triazole-3-thione compounds, the presence of an aryl group was found to be important for inhibitory activity against metallo-β-lactamases. nih.gov Similarly, for a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles designed as inhibitors of the annexin A2–S100A10 protein interaction, substitutions on an attached phenyl ring were found to be critical for potency. nih.gov For example, a 3,4-dimethyl substitution on a phenyl ring resulted in a moderate increase in potency, while a 4-methoxyphenyl derivative was 10-fold more potent than the initial lead compound. nih.gov These findings underscore that both the type and position of aryl substituents can significantly enhance the biological efficacy of 1,2,4-triazole-based compounds.

Significance of the Piperidine (B6355638) Ring and its Derivatizations

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in many pharmaceuticals. nih.gov Its conformational flexibility and the ability to modify its nitrogen atom allow for fine-tuning of a compound's physicochemical and pharmacological properties.

| Modification Type | General Consequence | Potential Impact on Biological Activity |

|---|---|---|

| N-Alkylation | Increases lipophilicity and steric bulk. Can maintain or slightly alter basicity. | May enhance membrane permeability and hydrophobic interactions with the target. |

| N-Acylation | Reduces basicity of the piperidine nitrogen, introduces a hydrogen bond acceptor (carbonyl oxygen). | Can eliminate ionic interactions, introduce new hydrogen bonds, and alter metabolic stability. |

| N-Arylation | Significantly reduces basicity and introduces a large, flat substituent. | Can introduce π-stacking interactions with aromatic residues in the binding site. |

Positional Isomerism of Piperidine Attachment and its Pharmacological Implications

In a study of 1,2,4-triazolo[4,3-a]pyridine derivatives, which share a similar fused heterocyclic system, the position and nature of substituents were found to be crucial for herbicidal activity. researchgate.net Although this study does not directly compare positional isomers of a piperidine ring, it reinforces the principle that the specific arrangement of substituents on a core scaffold is key to its function. For the this compound scaffold, the 4-position attachment allows the piperidine ring to extend away from the planar triazole-pyridine system. A 2- or 3-positional attachment would place the piperidine ring in closer proximity to the pyridine ring, which could lead to steric hindrance or new intramolecular interactions, ultimately affecting its binding to a target receptor.

Contributions of Linker Region Modifications to Overall Pharmacophore

Consequently, it is not possible to provide an analysis or generate data tables related to the contributions of linker region modifications for this particular compound. The requested detailed research findings and interactive data tables on this topic are not available in the public domain based on the conducted searches.

Investigation of Biological Activities and Molecular Interactions in Preclinical Research

Exploration of Enzyme and Receptor Inhibition Profiles

The unique arrangement of hydrogen bond donors and acceptors, coupled with the conformational flexibility of the piperidine (B6355638) ring and the specific electronic properties of the pyridine (B92270) and triazole rings, allows for targeted interactions with the active sites of numerous proteins. The following subsections detail the inhibitory potential of compounds containing these structural motifs against a range of enzymes and receptors.

Lysine (B10760008) Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). nih.govrsc.org Its overexpression is associated with the development and progression of various cancers, making it a compelling target for therapeutic intervention. nih.govrsc.org

Research into LSD1 inhibitors has led to the development of various chemical scaffolds. Among these, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have shown potent inhibitory activity against LSD1. nih.govnih.gov The piperidine moiety in these compounds is crucial for their activity, often forming key interactions within the enzyme's active site. nih.govnih.gov For instance, the design and synthesis of a series of these compounds yielded inhibitors with Ki values as low as 29 nM. nih.gov Structure-activity relationship (SAR) studies revealed that the pyridine core is important for activity; replacing it with a benzene (B151609) ring resulted in a significant decrease in potency. nih.gov Furthermore, the substitution pattern on the piperidine ring is critical, with the 4-yl substituent being more favorable than the 3-yl substituent. nih.gov The introduction of a piperidine group into other scaffolds, such as indole-5-yl-cyclopropane amines, has also been found to enhance LSD1 inhibitory activity, resulting in compounds with IC50 values in the nanomolar range. nih.gov

| Compound Class | Example Compound | Inhibitory Activity | Reference |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine Derivatives | Compound 17 (structure not fully specified) | Ki = 29 nM | nih.gov |

| Indole-5-yl-cyclopropane Amine Derivatives | Compound 9 (7e) | IC50 = 24.4 nM | nih.gov |

| Pyridine-Based Reversible Inhibitor | GSK-690 | IC50 = 90 nM | nih.gov |

| Piperazin-1-ylmethyl Substituted Derivative | Compound 38 | Ki = 7.6 μM | nih.gov |

The bromo- and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. nih.gov BRD4, in particular, has emerged as a significant target in cancer therapy due to its role in controlling the expression of key oncogenes like c-MYC. nih.gov

Several potent BET inhibitors feature a triazole ring, which acts as an effective acetyl-lysine mimetic. nih.govacs.org This motif is capable of forming crucial hydrogen bonds with key residues, such as Asn140 (in BRD4) or Asn429 (in BRD2), and a conserved water molecule within the acetyl-lysine binding pocket. nih.govnih.gov For example, in the well-known BET inhibitor JQ1, the triazole ring is essential for its high-affinity binding to BRD4 (Kd = 50-100 nM). nih.gov The development of novel 1,2,3-triazolobenzodiazepines has further validated the 1,2,3-triazole motif as an effective acetyl-lysine mimetic, leading to potent BET bromodomain inhibitors with excellent activity against leukemic cells. nih.gov Structure-based optimization has produced triazole-based inhibitors with high affinity and selectivity for BRD4's first bromodomain (BD1), with Kd values as low as 6.4 nM. nih.gov

| Compound Class | Example Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|---|

| Thienodiazepine | (+)-JQ1 | BRD4 (BD1/BD2) | Kd = 50-100 nM | nih.gov |

| Triazole-Based Inhibitor | Compound 4.13 (DW34) | BRD4-BD1 | Kd = 6.4 nM | nih.gov |

| Triazole-Based Inhibitor | Compound 4.12 | BRD4-BD1 | Kd = 12 nM | nih.gov |

| Benzodiazepine | Alprazolam | BRD4(D1) | Kd = 2.5 μM (weak inhibitor) | nih.gov |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Compound D7 (WS-722) | BRD4 (BD1/BD2) | IC50 = 2.15 μM / 4.36 μM | researchgate.net |

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters at an alkaline pH. macewan.ca They are involved in numerous physiological processes, and their dysregulation is linked to various diseases, including bone disorders and cancer, making them a target for inhibitor development. rsc.orgnih.gov

Heterocyclic compounds, including those with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) cores, have been synthesized and evaluated as potential AP inhibitors. rsc.orgresearchgate.net In one study, a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones was screened for AP inhibition. researchgate.net The results showed that the inhibitory activity was highly dependent on the nature and position of substituents on the aromatic rings of the scaffold. researchgate.net For instance, compound (6p) from this series emerged as a potent inhibitor of alkaline phosphatase with an IC50 value of 0.044 µM. researchgate.net Kinetic studies on other classes of inhibitors, such as pyrazolo-oxothiazolidines, have shown that they can act via a non-competitive mechanism. nih.gov The search for potent and selective AP inhibitors is ongoing, with various heterocyclic motifs, including triazoles, pyrazoles, and coumarins, being explored. nih.gov

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4,5-disubstituted-1,2,4-triazole-3-thione | Compound 6p | 0.044 ± 0.001 µM | researchgate.net |

| Pyrazolo-oxothiazolidine | Compound 7g | 0.045 ± 0.004 μM | nih.gov |

| Standard Inhibitor | KH2PO4 | 3.11 μM | rsc.org |

| Standard Inhibitor | Theophylline | 47 μM | rsc.org |

Retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is a nuclear hormone receptor that functions as a master regulator of T-helper 17 (Th17) cells. nih.govtandfonline.com These cells produce proinflammatory cytokines like interleukin-17A (IL-17A), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov Consequently, developing small-molecule inverse agonists that inhibit the transcriptional activity of RORC2 is a promising therapeutic strategy. nih.govtandfonline.com

A wide array of structural classes have been investigated as RORC2 inverse agonists, with several compounds advancing to clinical trials. nih.govtandfonline.com The design of these molecules often involves structure-based approaches to achieve high potency and selectivity. nih.gov For instance, macrocyclization has been employed to develop potent RORC2 inverse agonists with properties suitable for topical administration. nih.govresearchgate.netnih.gov One such compound demonstrated potent inhibition of IL-17A production in human Th17 cells and was able to permeate human skin, achieving high concentrations in both the epidermis and dermis. nih.govnih.gov Another distinct chemical series, based on a pyrrolo[2,3-b]pyridine scaffold, led to the discovery of a potent, selective, and orally bioavailable RORC2 inverse agonist. researchgate.net

| Compound Class | Example Compound | Biological Effect | Reference |

|---|---|---|---|

| Macrocyclic Sulfonamide | Compound 14 | Potent inhibition of IL-17A production | nih.govnih.gov |

| Pyrrolo[2,3-b]pyridine Analog | 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | Potent and selective RORC2 inverse agonist | researchgate.net |

The enzyme reverse transcriptase (RT) is essential for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy. uctm.edu Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 RT, inducing a conformational change that inhibits the enzyme's function. uctm.edu

A novel class of NNRTIs based on the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold has demonstrated potent activity against wild-type HIV-1 and clinically relevant mutant strains. nih.govresearchgate.netnih.gov Through extensive structure-activity relationship (SAR) studies, researchers have optimized this scaffold, leading to the discovery of compounds with picomolar activity. nih.gov The most promising molecule from this series, designated 12126065, exhibited an EC50 of 0.24 nM against wild-type HIV-1 in TZM-bl cells with low cytotoxicity (CC50 = 4.8 µM). nih.govresearchgate.netnih.govacs.org Importantly, this compound retained activity against common NNRTI-resistant mutants. nih.govacs.org Cryo-electron microscopy studies have confirmed that these compounds bind in the canonical NNRTI pocket, providing a structural basis for their potent activity and informing future drug design efforts. acs.org

| Compound Scaffold | Example Compound | Target | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|---|

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | 12126065 | Wild-type HIV-1 | 0.24 nM | 4.8 µM | nih.govresearchgate.netnih.gov |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | 12226057 | Wild-type HIV-1 | ~0.7–5 nM | Not specified | acs.org |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the level of acetylcholine in the brain, which can enhance cognitive function. nih.govnih.gov

The 1,2,3-triazole ring is a privileged scaffold that has been incorporated into numerous AChE inhibitors. nih.gov This five-membered heterocyclic ring is capable of interacting with various receptors and enzymes. nih.gov Hybrid molecules combining a triazole moiety with other pharmacophoric fragments, such as coumarin (B35378), quinoline, or benzofuran, have been developed to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govxjtlu.edu.cn For example, a benzofuran-triazole hybrid bearing a 2,5-dimethoxyphenyl moiety showed potent AChE inhibitory activity with an IC50 value of 0.55 µM. nih.gov Similarly, certain coumarin-tethered 1,2,3-triazole derivatives have exhibited IC50 values in the low micromolar range, with kinetic studies indicating a mixed-type inhibition mechanism. xjtlu.edu.cn These findings highlight the versatility of the triazole scaffold in the design of potent AChE inhibitors. nih.govxjtlu.edu.cn

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-Triazole Hybrid | Compound 10d (with 2,5-dimethoxyphenyl) | 0.55 ± 1.00 µM | nih.gov |

| Coumarin-Triazole Hybrid | Compound 9 (3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole) | 2.18 µM | xjtlu.edu.cn |

| Coumarin-Triazole Hybrid | Compound 10b (8-acetylcoumarin series) | 2.57 µM | acs.org |

| Coumarin-Triazole Hybrid | Compound 19a (unsubstituted coumarin) | 3.6 µM | acs.org |

| 1,2,3-triazole–quinoline conjugate | Compound 23 | 109 µM | nih.gov |

Cellular Activity and Mechanistic Studies in In Vitro Models

The heterocyclic compound 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, which incorporates pyridinyl, triazolyl, and piperidinyl functional groups, has been the subject of investigation for a range of potential therapeutic activities. The unique combination of these moieties, each known to contribute to biological interactions, forms the basis for its preclinical evaluation in various disease models. Research has focused on its effects on cancer cell proliferation, inflammatory pathways, microbial growth, and viral replication.

The anti-proliferative potential of compounds structurally related to this compound has been explored in a variety of cancer cell lines. The core structures, including pyridine, 1,2,4-triazole, and piperidine, are known pharmacophores that contribute to anticancer activity. mdpi.com For instance, derivatives of 1,2,4-triazole have been identified as having significant anticancer properties. ijpca.org Similarly, the pyridine nucleus is a key component in numerous natural products and synthetic compounds with demonstrated antitumor effects. nih.gov

Studies on novel indole/1,2,4-triazole hybrids have shown significant anticancer activity across a panel of 60 human tumor cell lines, with some compounds demonstrating GI50 values in the low micromolar range. mdpi.com For example, certain derivatives exhibited potent activity against most cell lines tested, with GI50 values ranging from 1.85 to 5.76 µM and 2.45 to 5.23 µM. mdpi.com The mechanism of action for some of these related compounds is believed to involve the inhibition of tubulin polymerization. mdpi.com

Furthermore, research on other pyridine-containing heterocyclic systems has revealed promising anti-proliferative activity. For instance, certain 3-(pyrid-2-yl)-pyrazolines have displayed sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net The anti-proliferative activities of representative related compounds are summarized in the table below.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Indole/1,2,4-triazole hybrid (Compound 7h) | Various (NCI-60 panel) | 1.85 - 5.76 | mdpi.com |

| Indole/1,2,4-triazole hybrid (Compound 7j) | Various (NCI-60 panel) | 2.45 - 5.23 | mdpi.com |

| 3-(5-(4-bromobenzylthio)-4H-1,2,4- triazol-3-yl) pyridine | Murine melanoma (B16F10) | Potent (Specific IC50 not provided) | ijpca.org |

| Quinazoline-containing 1,2,3-triazole (4-TCPA) | Leukemia (K562) | 5.95 | nih.gov |

| Quinazoline-containing 1,2,3-triazole (4-TCPA) | Breast Cancer (MCF7) | 19.50 | nih.gov |

| Quinazoline-containing 1,2,3-triazole (4-TCPA) | Lung Cancer (A549) | 35.70 | nih.gov |

The 1,2,4-triazole moiety is a key structural feature in many compounds exhibiting anti-inflammatory properties. mdpi.com Derivatives of 1,2,4-triazole have been shown to act as valuable building blocks in the design of agents with significant analgesic and anti-inflammatory effects. mdpi.com Research into a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- nih.govkuleuven.beresearchgate.nettriazole-3-carboxylic acid ethyl ester, has demonstrated potent anti-inflammatory activity in vitro. nih.gov In an egg albumin denaturation assay, this compound showed a significant, dose-dependent inhibition of protein denaturation, a marker of anti-inflammatory action. nih.gov At a concentration of 1000 µg/mL, it exhibited 71.1% inhibition, which is comparable to the 81.3% inhibition by the standard drug, aspirin, under the same conditions. nih.gov

Furthermore, studies on N-substituted-1,2,4-triazole derivatives have been conducted to evaluate their anti-inflammatory potential in lipopolysaccharide (LPS)-induced inflammation in normal human dermal fibroblast (NHDF) cells. mdpi.com These findings suggest that the pyridine and triazole components of this compound could contribute to the modulation of inflammatory signaling pathways.

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 5-pyridin-2-yl-1H- nih.govkuleuven.beresearchgate.nettriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 71.1% inhibition at 1000 µg/mL | nih.gov |

| N-Substituted-1,2,4-triazole derivatives | LPS-induced inflammation in NHDF cells | Demonstrated anti-inflammatory potential | mdpi.com |

| Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine (Compound 1) | Heat-induced hemolysis of RBC membranes | 94.6% inhibition at 200 mg/kg | nih.gov |

| Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine (Compound 3) | Heat-induced hemolysis of RBC membranes | 95.2% inhibition at 200 mg/kg | nih.gov |

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govmdpi.com This is exemplified by the clinical use of triazole-based antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov The structural components of this compound suggest a potential for such activities.

Research on novel 1,2,4-triazole derivatives has demonstrated a broad spectrum of antifungal activity. For instance, certain triazole compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus species. nih.govmdpi.com In one study, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring were synthesized and found to exhibit strong antimicrobial activity. researchgate.net Another study on 1,2,4-triazolo[4,3-a]pyridine-containing quinazoline (B50416) thioether derivatives reported varying degrees of fungicidal activity against Verticillium dahlias and Fusarium oxysporum. nih.gov

The antimicrobial potential of pyridine derivatives has also been documented, with some compounds showing good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The following table presents the antimicrobial and antifungal activities of some related compounds.

| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinolone-triazole derivative (37g) | A. fumigatus | 0.49 | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyridine-quinazoline thioether (35c) | V. dahlias | 65.4% inhibition at 50 mg/mL | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyridine-quinazoline thioether (35c) | F. oxysporum | 52.5% inhibition at 50 mg/mL | nih.gov |

| Benzothiazolyl-triazole analogue (4a) | Candida albicans | 0.39 | ekb.eg |

Compounds featuring piperidine and pyridine or triazine rings have been a focus of research for the development of novel anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govkuleuven.be A study on piperidine-linked pyridine analogues identified compounds with high potency against wild-type HIV-1. nih.gov For example, compound BD-e2 showed an EC50 of 5.1 nM, which was more effective than the reference drugs nevirapine, delavirdine, efavirenz, and zidovudine. nih.gov Another compound, BD-c1, had an EC50 of 10 nM and a high selectivity index of ≥14,126. nih.gov

Similarly, a series of piperidine-linked amino-triazine derivatives demonstrated excellent activity against wild-type HIV-1, with some compounds having EC50 values in the low nanomolar range. kuleuven.be Compound 6b3, for instance, had an EC50 of 4.61 nM and a selectivity index of 5945. kuleuven.be Many of these compounds were also active against the drug-resistant K103N+Y181C HIV-1 strain. nih.govkuleuven.be These findings highlight the potential of the piperidine-pyridine/triazole scaffold, present in this compound, for the development of potent anti-HIV agents.

| Compound Class/Derivative | HIV Strain | Activity (EC50 in nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Piperidine-linked pyridine analogue (BD-e2) | Wild-type HIV-1 | 5.1 | Not specified | nih.gov |

| Piperidine-linked pyridine analogue (BD-c1) | Wild-type HIV-1 | 10 | ≥14,126 | nih.gov |

| Piperidine-linked amino-triazine derivative (6b3) | Wild-type HIV-1 | 4.61 | 5945 | kuleuven.be |

| Piperidine-linked amino-triazine derivative (6b1) | K103N/Y181C resistant HIV-1 | 550 | Not specified | kuleuven.be |

| Piperidine-linked amino-triazine derivative (6b4) | K103N/Y181C resistant HIV-1 | 510 | Not specified | kuleuven.be |

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Target Recognition and Binding

Molecular docking is a foundational in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For compounds featuring the triazolopyridine or piperidinopyridine framework, docking studies provide critical insights into their potential mechanisms of action by simulating their interaction with the active sites of enzymes and receptors. ekb.egresearchgate.netmdpi.comnih.govnih.govmdpi.com

Docking algorithms calculate the binding energy or score, which estimates the binding affinity between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. Studies on analogs containing the 1,2,4-triazole (B32235) ring have demonstrated the utility of this method in ranking potential inhibitors. For instance, docking of 1,2,4-triazole derivatives against various enzymes has revealed binding energies indicating strong potential for inhibition. bohrium.compensoft.net Similarly, newly synthesized triazolopyridine and pyridine-pyrazole hybrids have been screened in silico against targets like GlcN-6-P synthase, with results showing moderate to good binding energies. mdpi.comnih.gov This approach allows researchers to prioritize which novel compounds should be synthesized and tested in the lab.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2,4-Triazole Derivative (Designed) | Candida Albicans Lanosterol 14-alpha demethylase | -9.3 |

| Triazolopyridine Derivative | GlcN-6-P Synthase | -8.5 to -10.2 |

| Pyridine-Pyrazole Hybrid | GlcN-6-P Synthase | -9.0 to -11.5 |

| 4H-1,2,4-triazole derivative | Tankyrase-1 (TNKS1) | -102.92 (MM-GBSA) |

| 4H-1,2,4-triazole derivative | Tankyrase-2 (TNKS2) | -104.32 (MM-GBSA) |

This table presents representative binding affinity data for analogs from computational studies to illustrate the application of molecular docking. mdpi.combohrium.comtandfonline.com

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. For heterocyclic compounds like 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, key interactions often involve:

Hydrogen Bonding: The nitrogen atoms within the pyridine (B92270) and triazole rings can act as hydrogen bond acceptors, while the N-H group on the triazole can be a hydrogen bond donor. These interactions with amino acid residues like glutamine, arginine, and serine in an enzyme's active site are crucial for potent inhibition.

Hydrophobic Interactions: The piperidine (B6355638) and aromatic pyridine rings often engage in hydrophobic and van der Waals contacts with nonpolar residues such as leucine, valine, and phenylalanine. pensoft.net

π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, or tryptophan.

Docking studies on 1,2,4-triazole derivatives targeting the enzyme tyrosinase, for example, have shown specific interactions with residues such as His244, His263, and Val283. pensoft.net Systemic triazole antifungals are known to interact extensively with cytochrome P450 enzymes, highlighting the importance of these binding patterns. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1,2,4-Triazole Analog | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | Hydrogen Bonding, Hydrophobic |

| Triazolopyridine Analog | GlcN-6-P Synthase | Gln348, Arg599, Ser349 | Hydrogen Bonding |

| Pyridine-Thiazole Hybrid | EGFR Kinase | Met793, Leu718, Val726 | Hydrogen Bonding, Hydrophobic |

This table summarizes key amino acid interactions observed in docking studies of related heterocyclic compounds. mdpi.commdpi.compensoft.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements and interactions of atoms, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net For 1,2,4-triazole derivatives, MD simulations have been used to confirm that the ligand remains stably bound within the active site of its target. bohrium.compensoft.nettandfonline.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the complex and the flexibility of its components.

Virtual Screening Approaches for Identification of Potential Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied to scaffolds related to this compound. For example, pharmacophore modeling combined with virtual screening of databases like ChEMBL has been used to identify novel 1,2,4-triazole analogues as potential aromatase inhibitors for breast cancer. tandfonline.com This process filters vast numbers of compounds based on their structural and chemical features, allowing researchers to focus experimental efforts on a smaller, more promising set of candidates. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For novel heterocyclic systems, DFT calculations are valuable for understanding their intrinsic properties. Studies on triazole-pyridine compounds have used DFT to optimize molecular geometries and calculate frontier molecular orbitals (HOMO and LUMO). mdpi.commdpi.com The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to calculate properties like electrostatic potential and atomic charges, which help explain the observed intermolecular interactions in docking studies and predict the most likely sites for metabolic reactions. nih.govresearchgate.netnih.gov

| Calculated Property | Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT (B3LYP/6-31G) | Predicts bond lengths, bond angles, and torsion angles. |

| HOMO-LUMO Energy Gap | DFT (B3LYP) | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Atomic Charges | DFT | Helps explain intermolecular interactions like hydrogen bonding. |

This table outlines common properties of triazole-containing compounds investigated using DFT and their relevance. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of compounds with their biological activities. By developing a mathematical model, QSAR can predict the activity of new, untested compounds. For classes of compounds like piperidine derivatives, QSAR models have been built to predict cardiotoxicity or inhibitory activity against specific targets. nih.govresearchgate.netnih.govresearchgate.netijprajournal.com These models are constructed using molecular descriptors that quantify various physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, and shape). A statistically validated QSAR model can be a powerful tool for guiding the design of more potent and selective analogs of this compound by identifying the key structural features that enhance or diminish biological activity. dmed.org.ua

Future Research Directions and Academic Impact

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine and its derivatives is a cornerstone for its future development. While established methods for the formation of 1,2,4-triazole (B32235) rings exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. One promising approach involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which can be generated from the reaction of hydrazides with isothiocyanates. nih.gov Subsequent alkylation or other modifications of the triazole core can then be performed to generate a library of analogs. nih.gov

Another avenue for exploration is the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. For instance, the synthesis of related 1,2,4-triazolo[1,5-a]pyridines has been successfully achieved through the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions, a strategy that could be adapted for the target compound. organic-chemistry.org Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would significantly enhance the efficiency of producing a diverse range of analogs for biological screening.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Key Intermediates | Potential Advantages |

|---|---|---|

| Thiosemicarbazide Cyclization | Pyridine-2-carbohydrazide, Piperidine-4-carbothioamide (B1532958) | Readily available starting materials, versatile for analog synthesis. nih.gov |

| Microwave-Assisted Synthesis | N-(pyridin-2-yl)formamidoximes | Reduced reaction times, improved yields, and milder conditions. organic-chemistry.org |

| One-Pot Reactions | Pyridine-2-carbonitrile, Hydrazine (B178648), Piperidine-4-carboximidate | Increased efficiency, reduced waste, and simplified purification. |

Rational Design and Synthesis of Advanced Analogs with Tailored Biological Profiles

The rational design of advanced analogs of this compound with specific biological activities is a key area for future investigation. This will heavily rely on understanding the structure-activity relationships (SAR) of this chemical scaffold. nih.govnih.gov The pyridine (B92270), triazole, and piperidine (B6355638) moieties all offer opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a powerful strategy that can be employed to modulate the properties of the lead compound. cambridgemedchemconsulting.comnih.gov For example, the pyridine ring could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore different interactions with biological targets. Similarly, the piperidine ring could be substituted with other saturated heterocycles such as morpholine (B109124) or piperazine (B1678402) to alter solubility and metabolic stability. nih.gov

Computational tools such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in guiding the design of new analogs. rsc.orgnih.govnih.gov Pharmacophore models can identify the key chemical features required for biological activity, while QSAR models can predict the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. rsc.orgnih.govnih.gov

Table 2: Potential Modifications for Analog Design

| Moiety | Potential Modifications | Desired Outcome |

|---|---|---|

| Pyridine Ring | Substitution with electron-donating or -withdrawing groups, replacement with other heterocycles. nih.govnih.gov | Enhanced binding affinity, improved selectivity. |

| 1,2,4-Triazole Core | N-alkylation, substitution at the C3 or C5 position. nih.gov | Altered pharmacokinetic profile, new biological targets. |

In-depth Mechanistic Studies at the Molecular Level to Elucidate Biological Action

A critical aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its analogs exert their biological effects. This will involve identifying their specific cellular targets and understanding how they modulate their function.

Initial studies on related 1,2,4-triazolyl pyridine compounds have suggested potential targets in infectious diseases, such as those involved in the growth and survival of Mycobacterium tuberculosis. nih.gov Preliminary investigations into the mechanism of action for some analogs suggest that they may not engage with promiscuous targets, indicating a more specific mode of action. nih.gov For nitro-containing analogs, activation by coenzyme F420-dependent nitroreductases has been proposed as a potential mechanism, similar to the action of the tuberculosis drug pretomanid. nih.gov

Future mechanistic studies could involve a range of techniques, including:

Target Identification: Utilizing methods such as affinity chromatography, chemical proteomics, and genetic screens to identify the protein targets of the compound.

Biochemical and Biophysical Assays: Characterizing the interaction between the compound and its target protein(s) using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein using X-ray crystallography or cryo-electron microscopy to reveal the molecular basis of its activity.

Cellular Assays: Investigating the downstream effects of the compound on cellular signaling pathways and functions.

Development of High-Throughput Screening Assays for Emerging Biological Targets

To efficiently explore the therapeutic potential of a large library of this compound analogs, the development of robust high-throughput screening (HTS) assays is essential. ox.ac.ukdrugtargetreview.com HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. ox.ac.uk

The design of these assays will be guided by the identified or hypothesized biological targets of the compound series. For example, if the target is an enzyme, a biochemical assay measuring enzyme activity can be developed. If the target is a receptor, a cell-based reporter gene assay or a binding assay can be employed. The miniaturization and automation of these assays are key to achieving high throughput. ox.ac.uk

A successful HTS campaign for this compound series would involve:

Assay Development and Optimization: Creating a sensitive, specific, and reproducible assay in a microplate format (e.g., 96, 384, or 1536-well plates). ox.ac.uk

Library Screening: Testing a diverse library of this compound analogs at a single concentration to identify initial hits.

Hit Confirmation and Dose-Response Analysis: Re-testing the initial hits to confirm their activity and determining their potency (e.g., IC50 or EC50 values). nih.gov

Secondary Assays: Using orthogonal assays to eliminate false positives and further characterize the mechanism of action of the confirmed hits.

The data generated from HTS campaigns will be invaluable for building comprehensive SAR models and guiding the next cycle of lead optimization.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogs is no exception. frontiersin.org These computational tools can significantly accelerate the design-make-test-analyze cycle.

Predictive Modeling:

QSAR: As previously mentioned, ML algorithms can be used to build sophisticated QSAR models that can predict the biological activity of novel compounds with greater accuracy than traditional statistical methods. researchgate.netphyschemres.org

ADMET Prediction: Deep learning models can be trained on large datasets of experimental data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. intellegens.com

Generative Models:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules with desired properties. arxiv.org These models can be trained on a dataset of known active compounds and then used to generate novel analogs of this compound that are predicted to have high potency and favorable ADMET profiles.

Lead Optimization:

AI-guided Optimization: AI platforms can be used to explore the vast chemical space around the this compound scaffold and suggest modifications that are likely to improve its biological activity and drug-like properties. arxiv.orgnih.gov This can help to overcome challenges in lead optimization and accelerate the identification of clinical candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. A precursor such as pyridine-2-carboxaldehyde can react with a triazole derivative (e.g., 3-piperidin-4-yl-1H-1,2,4-triazole) under acidic or basic conditions. Solvents like ethanol or methanol are used, with purification via recrystallization or chromatography . Optimization involves adjusting temperature, catalyst choice (e.g., Zeolite Y-H for improved yields), and stoichiometric ratios to enhance purity and efficiency .

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography is the gold standard for determining crystal structure. For example, Co(II) complexes with similar triazole-pyridine ligands were resolved using SHELXL refinement, providing bond lengths (e.g., Co–N: 2.057–2.130 Å) and coordination geometries . Complementary techniques include NMR (for proton environments), FTIR (functional group analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers design and characterize metal complexes using this ligand?

- Methodology : The ligand’s triazole and pyridine moieties act as bidentate donors. To design metal complexes:

- React the ligand with transition metal salts (e.g., Co(NO₃)₂·6H₂O) under solvothermal conditions (e.g., 170°C for 3 days).

- Analyze coordination geometry via X-ray diffraction. For example, distorted octahedral geometries with Co(II) were observed, stabilized by O–H⋯N hydrogen bonds .

- Evaluate electronic properties using UV-Vis spectroscopy and cyclic voltammetry to assess redox activity .

Q. What computational methods are used to predict biological interactions or material properties?

- Methodology : Molecular docking (e.g., AUTODOCK 1.4.6) evaluates interactions with biological targets like histone deacetylases (HDACs). For instance, derivatives showed antiproliferative activity against HeLa and MCF-7 cells via HDAC inhibition . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict charge transport in coordination polymers .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Systematic variation : Test derivatives with substituents at the triazole or pyridine rings to isolate structure-activity relationships (SAR). For example, bromine substitution at position 3 enhances antimicrobial activity, while methoxy groups alter solubility .

- Dose-response assays : Use IC₅₀ values to compare potency across studies.

- Target validation : Employ CRISPR/Cas9 knockouts or enzyme inhibition assays to confirm mechanistic hypotheses .

Q. What strategies optimize the compound’s bioactivity for therapeutic applications?

- Methodology :

- Bioisosteric replacement : Substitute the piperidine group with morpholine or azetidine to enhance pharmacokinetics .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetamide) to improve bioavailability .

- Metal complexation : Form Cu(II) or Zn(II) complexes to enhance DNA intercalation or ROS generation for anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.